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molecular formula C15H9F6NO2 B8680905 N-[2,5-Bis(trifluoromethyl)phenyl]-2-hydroxybenzamide CAS No. 634186-84-8

N-[2,5-Bis(trifluoromethyl)phenyl]-2-hydroxybenzamide

Cat. No. B8680905
M. Wt: 349.23 g/mol
InChI Key: BRDXWNXQHHKPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07626042B2

Procedure details

A mixture of salicylic acid (6.90 g, 50 mmol), 2,5-bis(trifluoromethyl)-aniline (11.46 g, 50 mmol), phosphorus trichloride(2.18 ml, 25 mmol) and chlorobenzene(150 mL) was refluxed for 4 hours. After the reaction mixture was cooled to room temperature, it was diluted with ethyl acetate. The organic layer was washed with water and brine, and dried over magnesium sulfate. The residue obtained by evaporation of the solvent under reduced pressure was washed with n-hexane to give the title compound(8.4 g, 47.8%) as a white solid.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
11.46 g
Type
reactant
Reaction Step One
Quantity
2.18 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
47.8%

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[F:11][C:12]([F:25])([F:24])[C:13]1[CH:19]=[CH:18][C:17]([C:20]([F:23])([F:22])[F:21])=[CH:16][C:14]=1[NH2:15].P(Cl)(Cl)Cl.ClC1C=CC=CC=1>C(OCC)(=O)C>[OH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([NH:15][C:14]1[CH:16]=[C:17]([C:20]([F:21])([F:22])[F:23])[CH:18]=[CH:19][C:13]=1[C:12]([F:11])([F:24])[F:25])=[O:10]

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
Quantity
11.46 g
Type
reactant
Smiles
FC(C1=C(N)C=C(C=C1)C(F)(F)F)(F)F
Name
Quantity
2.18 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours
Duration
4 h
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The residue obtained by evaporation of the solvent under reduced pressure
WASH
Type
WASH
Details
was washed with n-hexane

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)NC2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 47.8%
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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